molecular formula C15H9Cl2IN2O3S B3703612 2-Chloro-5-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid CAS No. 435282-11-4

2-Chloro-5-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B3703612
CAS No.: 435282-11-4
M. Wt: 495.1 g/mol
InChI Key: VGNUAPJZVJSMTC-UHFFFAOYSA-N
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Description

2-Chloro-5-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure with multiple functional groups, including chloro, iodo, and carbamothioylamino groups, which contribute to its diverse reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the iodination of methyl 2-aminobenzoate, followed by substitution reactions and a Sandmeyer reaction to introduce the chloro and iodo groups . The final step involves the formation of the carbamothioylamino linkage through a reaction with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.

    Coupling Reactions: The presence of multiple reactive sites allows for coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-Chloro-5-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid is unique due to its combination of chloro, iodo, and carbamothioylamino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

2-chloro-5-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2IN2O3S/c16-11-3-1-7(18)5-9(11)13(21)20-15(24)19-8-2-4-12(17)10(6-8)14(22)23/h1-6H,(H,22,23)(H2,19,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNUAPJZVJSMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361739
Record name 2-chloro-5-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435282-11-4
Record name 2-chloro-5-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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